6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14828867
InChI: InChI=1S/C24H28N4O4/c1-31-19-7-4-18(5-8-19)27-11-13-28(14-12-27)23(29)9-10-25-24(30)22-15-17-3-6-20(32-2)16-21(17)26-22/h3-8,15-16,26H,9-14H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C24H28N4O4
Molecular Weight: 436.5 g/mol

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14828867

Molecular Formula: C24H28N4O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide -

Specification

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
IUPAC Name 6-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C24H28N4O4/c1-31-19-7-4-18(5-8-19)27-11-13-28(14-12-27)23(29)9-10-25-24(30)22-15-17-3-6-20(32-2)16-21(17)26-22/h3-8,15-16,26H,9-14H2,1-2H3,(H,25,30)
Standard InChI Key UKVBNZUCPABZGO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC

Introduction

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in neuroscience and oncology. The specific structure of this compound suggests it may interact with various biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways.

Synthesis and Preparation

The synthesis of 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, including:

  • Indole Ring Formation: This can be achieved through methods like the Fisher indole synthesis.

  • Introduction of the Piperazine Moiety: Involves coupling reactions to attach the piperazine derivative to the indole ring.

  • Carboxamide Formation: Typically involves reacting the indole derivative with an appropriate carboxylic acid derivative.

Synthesis Steps

  • Step 1: Formation of the indole core.

  • Step 2: Introduction of the methoxy substituent on the indole ring.

  • Step 3: Synthesis of the piperazine derivative.

  • Step 4: Coupling of the piperazine derivative to the indole ring.

  • Step 5: Formation of the carboxamide group.

Pharmacological and Biological Activities

Research into the biological activities of 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is ongoing, but compounds with similar structures have shown potential in various therapeutic areas:

  • Neurotransmitter Modulation: Compounds with indole and piperazine moieties can interact with serotonin receptors, which are involved in mood regulation and other neurological processes.

  • Anticancer Properties: Some indole derivatives have been investigated for their ability to inhibit cancer cell growth.

Biological Activity Data

Biological ActivityDescription
Serotonin Receptor BindingPotential affinity for serotonin receptors, which could influence mood and cognition.
Antiproliferative EffectsMay exhibit inhibitory effects on cancer cell proliferation.

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